molecular formula C14H21F2N5 B11744952 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11744952
M. Wt: 297.35 g/mol
InChI Key: IUAZDXRGKCAKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the difluoroethyl and propan-2-yl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H21F2N5

Molecular Weight

297.35 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H21F2N5/c1-10(2)20-5-4-13(19-20)8-17-6-12-7-18-21(11(12)3)9-14(15)16/h4-5,7,10,14,17H,6,8-9H2,1-3H3

InChI Key

IUAZDXRGKCAKHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNCC2=NN(C=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.